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Abstract

This document provides detailed application notes and protocols for the administration of
SJ3149, a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1a), in
mouse models of cancer. S33149 functions by inducing the proximity of CK1a to the E3
ubiquitin ligase substrate receptor cereblon (CRBN), leading to the ubiquitination and
subsequent proteasomal degradation of CK1a.[1][2][3] This mechanism of action is particularly
effective in cancer cells with wild-type TP53, highlighting the dependency on functional p53
signaling. This guide covers various administration routes, including intravenous, oral, and
intraperitoneal injections, and provides protocols for in vivo efficacy studies using the MOLM-13
acute myeloid leukemia (AML) xenograft model.

Data Presentation

Table 1: Pharmacokinetic Parameters of SJ3149 in CD1
Mice
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Table 2: In Vivo Pharmacodynamic Study of SJ3149 in
MOI M-13 Xenograft Model

Animal . Administrat Dosing Primary
Cell Line ) ] ; Results
Model ion Route Regimen Endpoint
CK1la protein o
) 50 mg/kg, ] Significant
] Intraperitonea ) degradation ]
NSG Mice MOLM-13 once daily for degradation
I (IP) in bone
2 days of CK1a.
marrow
Stronger
CKla protein CKla protein
. 50 mg/kg, . .
) Intraperitonea ] ) degradation degradation
NSG Mice MOLM-13 twice daily for
[ (IP) in bone compared to
2 days )
marrow once-daily
dosing.[4]
© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b11928180?utm_src=pdf-body
https://www.researchgate.net/figure/Effect-of-SJ3149-on-CK1a-protein-levels-in-vivo-Data-was-obtained-after-indicated-IP_fig6_377441045
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Signaling Pathway and Experimental Workflow
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Caption: Mechanism of action of SJ3149, a molecular glue degrader.

Pharmacodynamic Analysis

- N . N Isolate human cells Perform Western Blot
In Vivo Model Preparation Treatment Administration from bone marrow for CK1a levels

A

Engraft MOLM-13 cells (Prepare SJ3149 Administer SJ3149 via \| —- ; N
into NSG mice kdosing solution Intraperitoneal (IP) injection/ * Efficacy Evaluation

Monitor tumor growth Analyze tumor growth

and mouse survival inhibition & survival data

Click to download full resolution via product page
Caption: Experimental workflow for in vivo studies of SJ33149.
Experimental Protocols

Preparation of SJ3149 Dosing Solutions for In Vivo
Administration

Materials:

e SJ3149 powder

e Dimethyl sulfoxide (DMSO)

« PEG300

e Tween-80

e Saline (0.9% NaCl)

o SBE-(B-CD (Sulfobutylether-pB-cyclodextrin)

 Sterile microcentrifuge tubes and syringes
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Protocol 1: Formulation with PEG300 and Tween-80[5] This formulation is suitable for

achieving a clear solution of > 3 mg/mL.

Prepare a stock solution of S33149 in DMSO (e.g., 30 mg/mL).

In a sterile tube, add 100 pL of the SJ33149 DMSO stock solution.

Add 400 pL of PEG300 and mix thoroughly until the solution is homogenous.
Add 50 pL of Tween-80 and mix again until fully incorporated.

Add 450 pL of saline to bring the final volume to 1 mL.

Vortex the solution until it is clear. If precipitation occurs, gentle warming and/or sonication
can be used to aid dissolution.

The final concentration of the dosing solution will be 3 mg/mL with the following vehicle
composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Prepare fresh on the day of use.

Protocol 2: Formulation with SBE-B-CD[5] This formulation is an alternative for achieving a

clear solution of > 3 mg/mL.

Prepare a stock solution of SJ33149 in DMSO (e.g., 30 mg/mL).
Prepare a 20% (w/v) solution of SBE-B-CD in saline.

In a sterile tube, add 100 pL of the S33149 DMSO stock solution.
Add 900 pL of the 20% SBE-B-CD in saline solution.

Mix thoroughly until the solution is clear.

The final concentration of the dosing solution will be 3 mg/mL with the following vehicle
composition: 10% DMSO and 90% (20% SBE-B-CD in saline).

Prepare fresh on the day of use.
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MOLM-13 Xenograft Mouse Model

Materials:

MOLM-13 human acute myeloid leukemia cells
RPMI-1640 medium supplemented with 10% fetal bovine serum
Matrigel (optional, for subcutaneous injection)

6-8 week old female NSG (NOD.Cg-Prkdcscid 112rgtm1Wijl/SzJ) or other suitable
immunodeficient mice

Sterile syringes and needles (27-30 gauge)

Protocol:

Culture MOLM-13 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified
atmosphere with 5% CO..

Harvest cells during the exponential growth phase.
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

Resuspend the cells at a concentration of 5 x 107 cells/mL in sterile PBS. For subcutaneous
injection, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

For a systemic leukemia model, inject 5 x 106 cells in 100 pL intravenously via the tail vein.

For a subcutaneous tumor model, inject 5 x 106 cells in 100 pL subcutaneously into the flank
of the mouse.[2]

Monitor the mice for signs of tumor development or leukemia progression. For subcutaneous
models, tumor volume can be measured with calipers (Volume = (length x width?)/2).

Intraperitoneal (IP) Administration of SJ3149

Materials:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://altogenlabs.com/xenograft-models/leukemia-xenograft-model/molm13-xenograft-model/
https://www.benchchem.com/product/b11928180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Prepared SJ3149 dosing solution

o Sterile 1 mL syringes with 27-30 gauge needles

e 70% ethanol for disinfection

Protocol:

e Gently restrain the mouse by grasping the loose skin over the shoulders and neck.

« Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.

o Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to
prevent damage to the bladder or major blood vessels.

 Disinfect the injection site with 70% ethanol.
 Insert the needle at a 10-20 degree angle with the bevel facing up.
o Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.

¢ Slowly inject the desired volume of the SJ33149 solution (typically 100-200 pL for a 20-25¢g
mouse, corresponding to a 50 mg/kg dose from a 3 mg/mL solution).

« Withdraw the needle and return the mouse to its cage.

e Monitor the mouse for any adverse reactions.

Isolation of Human Leukemia Cells from Mouse Bone
Marrow

Materials:
e Euthanized mouse
e 70% ethanol

 Sterile dissection tools (scissors, forceps)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b11928180?utm_src=pdf-body
https://www.benchchem.com/product/b11928180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Sterile PBS

Syringes and needles (25-27 gauge)
70 um cell strainer

Red Blood Cell (RBC) Lysis Buffer

FACS buffer (PBS with 2% FBS)

Protocol:

Euthanize the mouse according to approved institutional protocols.
Disinfect the mouse's hind limbs with 70% ethanol.

Dissect the femur and tibia, removing as much of the surrounding muscle and connective
tissue as possible.

Cut off the ends of the bones.

Using a syringe with a 25-27 gauge needle filled with sterile PBS or cell culture medium,
flush the bone marrow from the bones into a sterile petri dish or collection tube.[6][7]

Create a single-cell suspension by gently pipetting the marrow up and down.
Pass the cell suspension through a 70 um cell strainer to remove any clumps.
Centrifuge the cells and discard the supernatant.

Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room
temperature to lyse red blood cells.

Add an excess of FACS buffer to neutralize the lysis buffer and centrifuge the cells.
Wash the cell pellet with FACS bulffer.

At this stage, human leukemia cells (e.g., CD33+ or other specific markers for MOLM-13)
can be isolated using fluorescence-activated cell sorting (FACS) or magnetic-activated cell
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sorting (MACS) for a pure population, or the total bone marrow cell lysate can be used for
analysis.

Western Blot Analysis of CK1a Degradation

Materials:

Isolated bone marrow cells or sorted human leukemia cells

e RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

o Transfer buffer and membranes (PVDF or nitrocellulose)

e Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibody against CK1a (e.g., from Cell Signaling Technology or Abcam)
e Primary antibody against a loading control (e.g., GAPDH, [3-actin)

e HRP-conjugated secondary antibody

o Chemiluminescent substrate

Protocol:

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

Determine the protein concentration of each sample using a BCA assay.

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-CK1a antibody overnight at 4°C.
Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

Wash the membrane with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging
system.

Strip the membrane (if necessary) and re-probe with the loading control antibody.

Quantify the band intensities to determine the relative degradation of CK1a in the SJ3149-
treated samples compared to the vehicle control.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Administration Routes of SJ3149 in Mouse Models:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4948643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7550986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7550986/
https://www.benchchem.com/product/b11928180#sj3149-administration-routes-in-mouse-models
https://www.benchchem.com/product/b11928180#sj3149-administration-routes-in-mouse-models
https://www.benchchem.com/product/b11928180#sj3149-administration-routes-in-mouse-models
https://www.benchchem.com/product/b11928180#sj3149-administration-routes-in-mouse-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11928180?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

